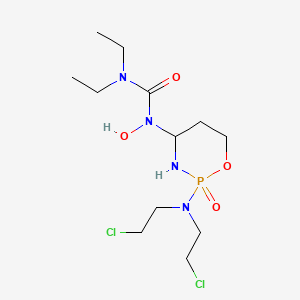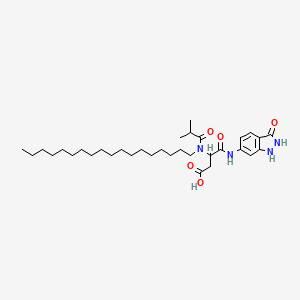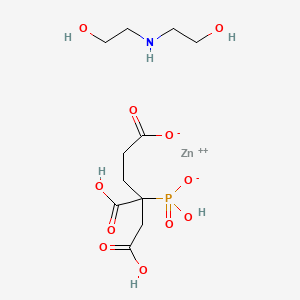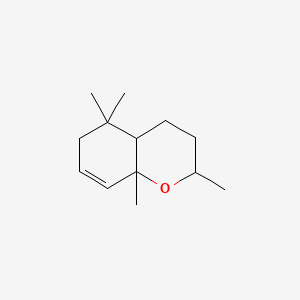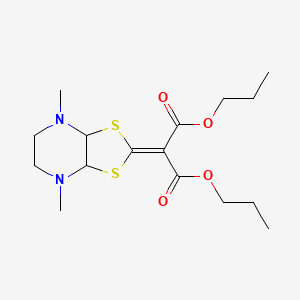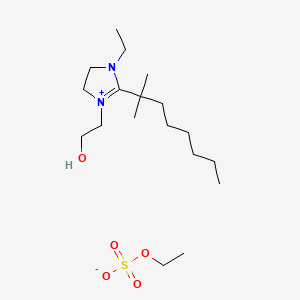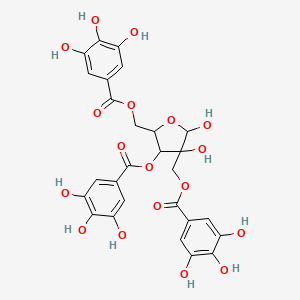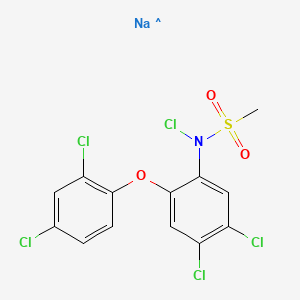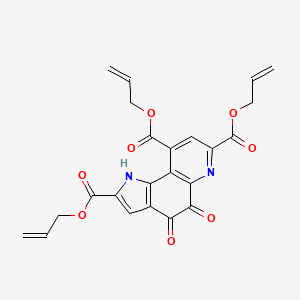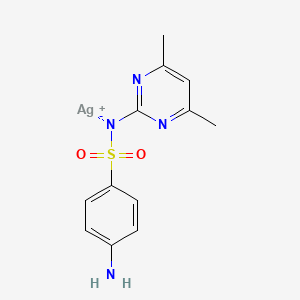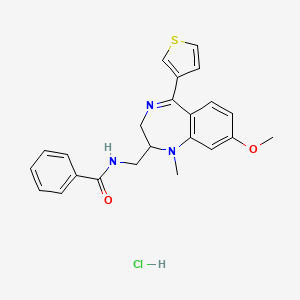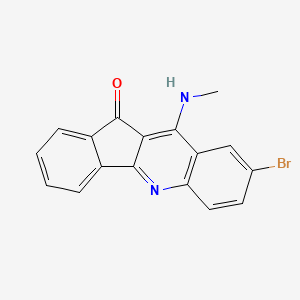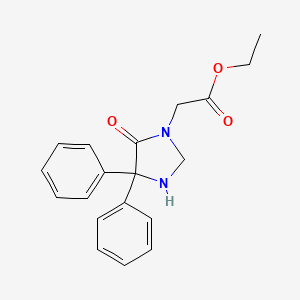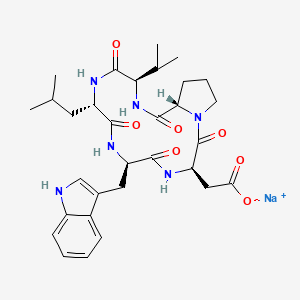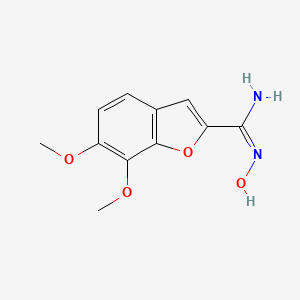
2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyimino group attached to the carboximidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of methoxy groups at positions 6 and 7 of the benzofuran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formation of Carboximidamide: The carboximidamide moiety is introduced through a reaction with cyanamide or a similar reagent.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2-benzofurancarboximidamide: Lacks the hydroxyimino group.
6,7-Dimethoxy-2-benzofuran: Lacks both the carboximidamide and hydroxyimino groups.
N-Hydroxy-2-benzofurancarboximidamide: Lacks the methoxy groups.
Uniqueness
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is unique due to the presence of both methoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
84748-19-6 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
N'-hydroxy-6,7-dimethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-3-6-5-8(11(12)13-14)17-9(6)10(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |
Clave InChI |
LAOYQYLJGODWAB-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)C=C(O2)/C(=N\O)/N)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(O2)C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


